molecular formula C12H10ClF3O2 B6311039 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one CAS No. 2088951-22-6

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one

Cat. No. B6311039
CAS RN: 2088951-22-6
M. Wt: 278.65 g/mol
InChI Key: CAHYIQCHAZFKDM-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one (TFECB) is a synthetic compound that is used in a variety of scientific research applications. It is a versatile and effective molecule that is used in a number of different experiments, including those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one has a variety of scientific research applications. It has been used in studies related to the inhibition of enzymes, including those involved in the metabolism of drugs and other compounds. It has also been used to study the effects of drugs on the nervous system and to investigate the effects of certain drugs on the cardiovascular system. In addition, 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one has been used to study the effects of environmental toxins on the human body.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also thought to interact with certain receptors in the body, which may explain its effects on the nervous system and cardiovascular system.
Biochemical and Physiological Effects
1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other compounds, as well as to interact with certain receptors in the body. In addition, it has been shown to affect the nervous system and cardiovascular system, as well as to have an effect on the body's response to environmental toxins.

Advantages and Limitations for Lab Experiments

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient molecule for use in experiments. In addition, it is relatively stable, making it suitable for use in long-term experiments. However, it can be toxic in large doses, so it should be used with caution in experiments.

Future Directions

There are a number of potential future directions for research involving 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one. One potential direction is to further investigate its mechanism of action and its effects on the nervous system and cardiovascular system. Another potential direction is to explore its potential applications in drug design and development. Additionally, further research could be done to determine the effects of 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one on the body's response to environmental toxins. Finally, further research could be done to explore the potential for 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one to be used in the treatment of diseases and conditions.

Synthesis Methods

The synthesis of 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one begins with the reaction of 4-chlorobenzaldehyde and trifluoroethanol in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 4-chlorobenzyl trifluoroethanol, which is then reacted with 1,3-butadiene in the presence of a catalyst such as palladium or copper sulfate. This reaction produces 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one, which is then purified using a column chromatography technique.

properties

IUPAC Name

(E)-4-(4-chlorophenyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3O2/c1-2-18-10(7-11(17)12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHYIQCHAZFKDM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)C(F)(F)F)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one

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